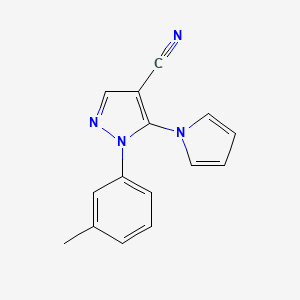

1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Description

The compound 1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative featuring:

- Position 1: A 3-methylphenyl group, contributing steric bulk and moderate lipophilicity.

- Position 4: A carbonitrile group, enhancing polarity and hydrogen-bonding capacity.

Properties

IUPAC Name |

1-(3-methylphenyl)-5-pyrrol-1-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c1-12-5-4-6-14(9-12)19-15(13(10-16)11-17-19)18-7-2-3-8-18/h2-9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXSOAFTMHVEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(C=N2)C#N)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylhydrazine with 1H-pyrrole-1-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and their implications:

Key Research Findings

Functional Groups: Amino/hydroxy groups enable hydrogen bonding, while halogens (Cl, F) enhance lipophilicity .

Bioisosteric Replacements () :

- Tetrazole-thio groups mimic carboxylic acids, improving metabolic stability and targeting enzymes like tRNA methyltransferases .

Aromatic vs. Aliphatic Substituents :

- The target compound’s pyrrole group offers π-π stacking advantages over aliphatic groups (e.g., tetrahydrofuran in ), which may improve target binding .

Halogen Effects (Evidences 6, 19) :

- Fluorine and chlorine increase electronegativity and membrane permeability but may introduce toxicity risks .

Biological Activity

1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a pyrrole and a carbonitrile moiety, making it a candidate for various pharmacological applications.

- Molecular Formula : C15H14N4

- Molecular Weight : 254.30 g/mol

- CAS Number : 956370-45-9

The compound's structure can be represented as follows:

Pharmacological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

1. Anti-inflammatory Activity

Studies have shown that pyrazole compounds possess significant anti-inflammatory properties. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating potent anti-inflammatory effects .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has highlighted the effectiveness of pyrazole derivatives against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the structure enhances the antimicrobial activity, making these compounds valuable in treating infections .

3. Anticancer Potential

Emerging studies suggest that pyrazole derivatives may exhibit anticancer properties. Compounds have been synthesized and tested against cancer cell lines, showing promising cytotoxic effects. The mechanisms often involve the induction of apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:

- Substitution Patterns : Variations in substituents on the phenyl ring significantly impact potency.

- Functional Groups : The presence of electron-donating or withdrawing groups can enhance or diminish activity.

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increase activity |

| Electron-withdrawing groups | Decrease activity |

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory potential in vivo using carrageenan-induced edema models. Compounds showed significant reduction in swelling comparable to standard anti-inflammatory drugs .

- Antimicrobial Testing : Derivatives were tested against clinical isolates of bacteria, revealing that certain modifications led to enhanced antibacterial activity against resistant strains .

- Cancer Cell Line Evaluation : A specific derivative was tested against breast cancer cell lines, exhibiting IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile?

- Methodological Answer : The compound can be synthesized via cyclocondensation or nucleophilic substitution. For example:

- Cyclocondensation : Reacting a β-ketoester derivative (e.g., ethyl acetoacetate) with substituted hydrazines (e.g., 3-methylphenylhydrazine) to form the pyrazole core. Subsequent functionalization at the 5-position with pyrrole can be achieved via nucleophilic substitution using pyrrole in the presence of a base like KCO .

- Nitrile Introduction : The nitrile group at the 4-position can be introduced via cyanation reactions using reagents like CuCN or via substitution of a halogenated precursor (e.g., 4-chloropyrazole derivative) .

- Key References: Cyclocondensation strategies are detailed in pyrazole syntheses , while nitrile functionalization is discussed in halogen substitution studies .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and substituent orientation. For example, dihedral angles between the pyrazole ring and substituents (e.g., 3-methylphenyl, pyrrole) can reveal steric or electronic effects .

- NMR Spectroscopy : H and C NMR can identify substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm, nitrile carbon at ~115 ppm) .

- IR Spectroscopy : Confirm the nitrile group via a strong absorption band near 2240 cm .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., transition states for cyclocondensation or substitution reactions). This identifies energy barriers and optimal solvents/temperatures .

- Reaction Design Platforms : Tools like ICReDD integrate computational and experimental data to predict optimal conditions (e.g., solvent polarity, catalyst selection) by analyzing substituent electronic effects (e.g., nitrile’s electron-withdrawing nature) .

Q. How do structural modifications influence the biological activity of pyrazole derivatives like this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace pyrrole with morpholine or adjust methylphenyl orientation) and evaluate bioactivity. For example:

- Pyrrole vs. Pyrrolidinyl : Pyrrole’s aromaticity may enhance π-π stacking in target binding compared to saturated pyrrolidinyl .

- Nitrile Group : The nitrile’s electrophilicity could interact with nucleophilic residues in enzyme active sites .

- Experimental Design: Test derivatives against target proteins (e.g., kinases) using in vitro assays and correlate activity with computed molecular descriptors (e.g., logP, polar surface area) .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting bioactivity or stability results) for similar pyrazole derivatives?

- Methodological Answer :

- Comparative Analysis : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in nitro group reduction yields may stem from differing reductants (NaBH vs. H/Pd) .

- Data-Driven Feedback : Use machine learning to identify outliers in datasets (e.g., anomalous melting points or reaction yields) and refine synthetic protocols .

Q. What strategies improve the stability of this compound during storage?

- Methodological Answer :

- Degradation Pathway Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify decomposition products (e.g., hydrolysis of nitrile to amide).

- Stabilization Techniques : Lyophilize the compound for long-term storage or encapsulate in moisture-resistant matrices (e.g., cyclodextrins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.